molecular formula C24H33Cl2FN2 B8100945 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride CAS No. 2707945-83-1

1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine,dihydrochloride

Cat. No.: B8100945
CAS No.: 2707945-83-1
M. Wt: 439.4 g/mol
InChI Key: BHNCRDCBSUJVEF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and a phenylethyl group attached to a piperazine ring. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.

Preparation Methods

The synthesis of 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride involves multiple steps. One common method includes the reaction of piperazine with 3-fluorobenzyl chloride and phenylethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride can be compared with other piperazine derivatives, such as:

    1-Cyclohexyl-4-(1-phenylethyl)piperazine: Lacks the fluorophenyl group, which may result in different biological activities and chemical properties.

    1-Cyclohexyl-4-(1-(4-fluorophenyl)-2-phenylethyl)piperazine: The position of the fluorine atom can influence the compound’s reactivity and interaction with biological targets.

    1-Cyclohexyl-4-(1-(3-chlorophenyl)-2-phenylethyl)piperazine:

The uniqueness of 1-Cyclohexyl-4-(1-(3-fluorophenyl)-2-phenylethyl)piperazine, dihydrochloride lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2.2ClH/c25-22-11-7-10-21(19-22)24(18-20-8-3-1-4-9-20)27-16-14-26(15-17-27)23-12-5-2-6-13-23;;/h1,3-4,7-11,19,23-24H,2,5-6,12-18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNCRDCBSUJVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC(=CC=C4)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201343027
Record name 1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2707945-83-1
Record name 1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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